Chiral Identity as a Differentiator: The Racemic Mixture (1392213-60-3) vs. the S-Enantiomer (2044711-49-9)
The primary, verifiable differentiator for this compound is its chiral identity. 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole, as defined by CAS 1392213-60-3, is a racemic mixture of both R- and S-enantiomers . This is in direct contrast to its comparator, the pure (S)-enantiomer (CAS 2044711-49-9), which is offered as a distinct product by specialty chemical vendors . The procurement of the racemate is typically favored for initial, non-stereospecific screening campaigns due to its lower cost and simpler synthetic route, whereas the enantiopure form is reserved for advanced studies where stereochemistry is a critical determinant of biological activity. The selection between these two forms represents a critical decision point in the drug discovery workflow, with the racemate being the more suitable starting material for most exploratory projects.
| Evidence Dimension | Chiral Purity / Stereochemical Composition |
|---|---|
| Target Compound Data | Racemic mixture (R- and S-enantiomers) |
| Comparator Or Baseline | (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole; pure S-enantiomer (CAS 2044711-49-9) |
| Quantified Difference | Racemate vs. Single Enantiomer (undefined enantiomeric excess for the racemate) |
| Conditions | Defined by CAS registry numbers and vendor catalog listings |
Why This Matters
This differentiation dictates the appropriate stage of drug discovery: the racemate is a cost-effective entry point for early-stage research, while the S-enantiomer is a specialized tool for late-stage lead optimization requiring stereochemical purity.
